5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a sulfanylidene-diazinane core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-8-4-2-7(3-5-8)13-6-9-10(16)14-12(19)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVNJWIABUFQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications.
Biology
-
Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor. Studies have shown that derivatives of this compound can inhibit enzymes like acetylcholinesterase and urease, which are critical in various biological processes.
Compound Name Enzyme Target IC50 (µM) Reference Compound D Acetylcholinesterase 2.14 ± 0.003 Compound E Urease 0.63 ± 0.001
Medicine
- Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer properties. Initial studies indicate promising results in inhibiting cancer cell proliferation.
Antibacterial Efficacy
A study on related diazinane derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
Enzyme Inhibition
Research focused on the inhibition of urease by diazinane derivatives revealed that structural modifications could enhance binding affinity and specificity. This finding is relevant for treating conditions like hyperurecemia.
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved are still under investigation, but its unique chemical properties suggest it could have significant biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Diazinane derivatives: Compounds with similar diazinane cores.
Sulfanylidene compounds: Compounds with similar sulfanylidene groups.
Uniqueness
5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its combination of functional groups, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research .
Biological Activity
5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Amino group : May participate in hydrogen bonding with receptors or enzymes.
- Sulfanylidene and diazinane core : Imparts distinct chemical properties that can influence biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it could act as a competitive inhibitor for enzymes involved in inflammation or cancer progression.
- Receptor Interaction : Binding to various receptors can modulate signal transduction pathways, potentially affecting cellular responses such as proliferation or apoptosis.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Notably:
- Antibacterial Effects : Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Derivative A | S. aureus | 25 |
| Derivative B | E. coli | 32.6 |
| Derivative C | P. aeruginosa | 40 |
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Inhibition of Fungal Growth : Similar compounds have shown promising antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition rates ranging from 58% to 66% compared to standard antifungal agents .
Anti-inflammatory and Anticancer Properties
Recent studies have explored the potential anti-inflammatory and anticancer effects:
- Anti-inflammatory Activity : The compound may reduce inflammatory markers by inhibiting specific cytokines.
- Anticancer Potential : Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Study on Antimicrobial Properties : A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity. The study found that modifications at the phenyl ring significantly enhanced antibacterial efficacy .
- Investigation of Anti-inflammatory Effects : Research demonstrated that certain derivatives exhibited significant reductions in inflammatory responses in animal models, indicating potential therapeutic applications .
- Cancer Cell Line Studies : In vitro assays showed that compounds similar to this compound could inhibit the growth of various cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
